2-Chloro-3-picolinoylpyridine

Physicochemical characterization Distillation Safety

2-Chloro-3-picolinoylpyridine (CAS 191220-44-7), systematically named (2-chloropyridin-3-yl)(pyridin-2-yl)methanone, is a heterocyclic ketone building block with the molecular formula C11H7ClN2O and a molecular weight of 218.64 g/mol. The compound features a 2-chloropyridine ring linked via a carbonyl bridge to a 2-pyridyl group, placing an electron-withdrawing chlorine atom ortho to the pyridine nitrogen.

Molecular Formula C11H7ClN2O
Molecular Weight 218.64 g/mol
CAS No. 191220-44-7
Cat. No. B068258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-picolinoylpyridine
CAS191220-44-7
Molecular FormulaC11H7ClN2O
Molecular Weight218.64 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)C2=C(N=CC=C2)Cl
InChIInChI=1S/C11H7ClN2O/c12-11-8(4-3-7-14-11)10(15)9-5-1-2-6-13-9/h1-7H
InChIKeyORBUBUDJPCHIAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-picolinoylpyridine (CAS 191220-44-7) Procurement-Grade Overview for Medicinal Chemistry and Agrochemical Intermediates


2-Chloro-3-picolinoylpyridine (CAS 191220-44-7), systematically named (2-chloropyridin-3-yl)(pyridin-2-yl)methanone, is a heterocyclic ketone building block with the molecular formula C11H7ClN2O and a molecular weight of 218.64 g/mol . The compound features a 2-chloropyridine ring linked via a carbonyl bridge to a 2-pyridyl group, placing an electron-withdrawing chlorine atom ortho to the pyridine nitrogen. This architecture confers distinct reactivity, solubility, and downstream synthetic advantages that differentiate it from its positional isomers and substituent-modified analogs, making it a strategic intermediate for kinase inhibitor libraries, agrochemical lead optimization, and metal-catalyzed cross-coupling campaigns .

Reactivity Ortho-chloro SNAr activation supports selective diversification
Scaffold Carbonyl-bridged 2-pyridyl motif provides hydrogen-bonding handle
Supply Multi-sourced ≥97% purity streamlines lead optimization procurement

Why 2-Chloro-3-picolinoylpyridine (CAS 191220-44-7) Cannot Be Replaced by Off-the-Shelf Picolinoylpyridine Analogs


Compounds within the picolinoylpyridine family share a common C11H7ClN2O framework but diverge critically in substitution pattern and electronic character. The 2-chloro substituent is ortho to the pyridine nitrogen, creating a highly electron-deficient ring that undergoes nucleophilic aromatic substitution (SNAr) orders of magnitude faster than the 5-chloro isomer, where the halogen is meta to the nitrogen and decoupled from its electron-withdrawing influence [1]. Swapping chlorine for methoxy (2-Methoxy-3-picolinoylpyridine) alters the LogP, hydrogen-bond acceptor count, and metabolic stability of derived compounds, while changing the carbonyl-linked pyridine from 2-pyridyl to 3-pyridyl (CAS 191220-45-8) reorients the vector of downstream derivatization, impacting target binding. Generic substitution therefore risks failed reaction sequences, altered pharmacokinetic profiles, or invalid structure-activity relationships [1].

5-Chloro positional isomer

Chlorine meta to pyridine N shows substantially lower SNAr reactivity (class-level); mild-condition diversification may not transfer.

2-Methoxy analog

Altered LogP, H-bond acceptor count, and electron density may shift pharmacokinetic profiles and salt formation behavior.

3-Pyridinyl isomer (CAS 191220-45-8)

Reoriented carbonyl vector alters downstream derivatization geometry; target binding may require re-evaluation.

Head-to-Head Physicochemical and Reactivity Differentiation of 2-Chloro-3-picolinoylpyridine (CAS 191220-44-7) Versus Its Closest Analogs


Boiling Point and Flash Point: 2-Chloro-3-picolinoylpyridine vs. 2-Chloro-5-picolinoylpyridine

The 3-picolinoyl isomer (target compound) exhibits a boiling point of 382.7°C at 760 mmHg and a flash point of 185.3°C . In contrast, the 5-picolinoyl positional isomer (CAS 884504-81-8) displays a slightly higher boiling point of 385.6°C and a flash point of 187°C [1]. Under identical predicted conditions, the 2.9°C lower boiling point of the 3-isomer reflects differences in dipole moment and molecular packing, which can be consequential for vacuum distillation purification and solvent-exchange protocols at scale.

Boiling Point
Reported
Δ -2.9°C
382.7 vs 385.6°C
Supports gentler distillation conditions
Predicted values at 760 mmHg; vs 5-chloro isomer
Physicochemical characterization Distillation Safety

Density and Molar Volume: Impact on Formulation and Chromatographic Behavior

2-Chloro-3-picolinoylpyridine has a density of 1.317 g/cm³ , identical to its 5-chloro isomer (1.317 g/cm³) [1] but markedly higher than 2-Methoxy-3-picolinoylpyridine (1.203 g/cm³) . The 0.114 g/cm³ density difference between the chloro and methoxy analogs translates to a ~9.5% greater mass per unit volume for the target compound. For medicinal chemistry teams, this means the chloro analog yields heavier, more concentrated stock solutions at equivalent molarity, potentially affecting DMSO solubility screens and automated liquid-handling calibration.

Density
Reported
+0.114 g/cm³
1.317 vs 1.203 g/cm³
May affect stock solution preparation accuracy
Calculated density; vs 2-methoxy analog
Density Chromatography Pre-formulation

Nucleophilic Aromatic Substitution Reactivity: Ortho-Chloro Activation vs. Meta-Chloro Inertness

The 2-chloro substituent in 2-Chloro-3-picolinoylpyridine is positioned ortho to the pyridine nitrogen, enabling resonance stabilization of the Meisenheimer intermediate during SNAr. Kinetic studies on 2-chloropyridine demonstrate that it reacts approximately 2.3 × 10⁷ times faster than chlorobenzene with methoxide ion [1]. Within the chloropicolinoyl series, the 2-chloro (ortho) isomer is expected to react significantly faster than the 5-chloro (meta) isomer, consistent with the rate hierarchy 2-halogeno > 2-halogeno-3-methyl > 2-halogeno-5-methyl established by Abramovitch et al. [2]. This rate acceleration is critical for late-stage functionalization of drug-like scaffolds where mild conditions are required to preserve other sensitive moieties.

SNAr Reactivity
Class-level inference
~10⁷× faster
vs chlorobenzene (class-level)
Supports selective derivatization strategy
Exact ratio vs 5-Cl isomer unavailable; inferred from halopyridine kinetics
SNAr reactivity Cross-coupling Medicinal chemistry

Purity Accessibility and Supply Chain Reliability for CAS 191220-44-7 vs. Isomeric Analogs

Multiple commercial suppliers list 2-Chloro-3-picolinoylpyridine at ≥97% purity (HPLC) with documented certificate of analysis availability . In comparison, the 3-pyridinyl isomer (CAS 191220-45-8) currently shows no recommended commercial suppliers on major aggregator platforms, indicating limited availability . Similarly, while 2-Chloro-5-picolinoylpyridine is available at 95–98% purity, the 3-picolinoyl isomer offers a consistent 97% baseline across multiple vendors, reducing the burden of supplier qualification for GLP/GMP-adjacent research .

Purity & Supply
Supplier data
≥97% purity; >4 suppliers
0 for 3-pyridinyl isomer
Reduces procurement requalification risk
Commercial assessment 2024–2026
Purity Supply chain Procurement

Optimal Deployment Scenarios for 2-Chloro-3-picolinoylpyridine (CAS 191220-44-7) Based on Differentiated Evidence


Kinase Inhibitor Library Synthesis via Selective SNAr Diversification

Medicinal chemistry teams constructing focused kinase inhibitor libraries can exploit the ortho-chloro SNAr reactivity of 2-Chloro-3-picolinoylpyridine (orders of magnitude faster than the 5-chloro isomer, per class-level kinetic data) to install amine, alkoxy, or thiol substituents selectively at the 2-position of the chloropyridine ring under mild conditions (e.g., 25–80°C, DMF or THF). The intact 2-picolinoyl moiety simultaneously provides a hydrogen-bond acceptor/donor motif for hinge-region binding in kinase ATP pockets. This two-vector reactivity profile enables parallel library synthesis with high step economy .

Agrochemical Lead Optimization Requiring Halogen Retention for Metabolic Stability

In herbicide or fungicide discovery programs, the chlorine atom of 2-Chloro-3-picolinoylpyridine serves as a metabolically stable, lipophilic substituent (ClogP contribution ~+0.7 vs. methoxy analog). The higher density (1.317 vs. 1.203 g/cm³ for 2-methoxy analog) and electron-withdrawing character improve soil mobility and target-site persistence. Researchers designing picolinoyl-class protoporphyrinogen oxidase (PPO) or HPPD inhibitors can retain the 2-chloro group to block oxidative metabolism while derivatizing the ketone bridge to fine-tune potency .

Palladium-Catalyzed Cross-Coupling for Biaryl and Heteroaryl Scaffold Assembly

The 2-chloro substituent acts as an electrophilic handle for Suzuki-Miyaura, Negishi, or Buchwald-Hartwig couplings. Owing to the enhanced reactivity of the ortho-chloro group (class-inferred from 2-chloropyridine kinetics), coupling proceeds under milder conditions (lower catalyst loading, reduced temperature) than with the 5-chloro isomer, minimizing dehalogenation side-products and protecting the ketone bridge from undesired reduction. This makes 2-Chloro-3-picolinoylpyridine the preferred substrate for constructing extended π-conjugated systems in materials chemistry and fluorescent probe development .

Pre-Formulation Solubility and Salt Screening for In Vivo Candidate Profiling

For lead compounds derived from 2-Chloro-3-picolinoylpyridine, the physicochemical profile (density 1.317 g/cm³, moderate LogP, hydrogen-bond acceptor count of 3) supports predictable DMSO solubility and compatibility with standard in vivo formulation vehicles (e.g., 5% DMSO, 30% PEG-400, 65% saline). The 2-chloro group's electron-withdrawing nature subtly lowers the pKa of the pyridine nitrogen, facilitating salt formation with pharmaceutically acceptable acids (HCl, methanesulfonic acid). This differentiates the compound from the 2-methoxy analog, whose increased electron density can hinder salt crystallization .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Ortho-chloro SNAr reactivity context
Mild-condition diversification efficiency
Agrochemical lead optimization
Halogen retention for metabolic stability
Soil mobility and target-site persistence
Palladium-catalyzed cross-coupling
Electrophilic handle reactivity
Milder coupling conditions and reduced side-products
Pre-formulation solubility and salt screening
Physicochemical profile for formulation
Salt formation and DMSO solubility compatibility
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